![molecular formula C12H24O6P2 B12107265 [1-(Diethoxy-phosphoryl)-but-3-ynyl]-phosphonic acid diethyl ester](/img/structure/B12107265.png)
[1-(Diethoxy-phosphoryl)-but-3-ynyl]-phosphonic acid diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Diethoxy-phosphoryl)-but-3-ynyl]-phosphonic acid diethyl ester: is a complex organophosphorus compound It features two phosphonic acid diethyl ester groups attached to a but-3-ynyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Diethoxy-phosphoryl)-but-3-ynyl]-phosphonic acid diethyl ester typically involves the reaction of appropriate alkynes with diethyl phosphite under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or copper to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as distillation or chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into various reduced phosphorus-containing species.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonic ester groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Reduced phosphorus species.
Substitution: Various substituted phosphonic esters.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organophosphorus compounds. It serves as a precursor for the preparation of phosphonate-based ligands and catalysts.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial or antiviral properties, making it a candidate for drug development.
Medicine: The compound’s unique structure allows it to interact with biological targets, potentially leading to the development of new therapeutic agents. Its phosphonic acid groups can mimic phosphate groups, which are crucial in many biological processes.
Industry: In the industrial sector, the compound is used in the formulation of specialty chemicals, including flame retardants, plasticizers, and surfactants. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of [1-(Diethoxy-phosphoryl)-but-3-ynyl]-phosphonic acid diethyl ester involves its interaction with molecular targets through its phosphonic acid groups. These groups can form strong bonds with metal ions or enzymes, modulating their activity. The compound may inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways.
Comparison with Similar Compounds
Diethyl phosphite: A simpler organophosphorus compound used in similar synthetic applications.
Phosphonic acid diethyl ester: Shares the phosphonic ester functional group but lacks the but-3-ynyl backbone.
Alkynyl phosphonates: Compounds with similar alkyne and phosphonate functionalities.
Uniqueness: The uniqueness of [1-(Diethoxy-phosphoryl)-but-3-ynyl]-phosphonic acid diethyl ester lies in its dual phosphonic ester groups and the presence of an alkyne moiety. This combination imparts distinct reactivity and potential for diverse applications, setting it apart from other organophosphorus compounds.
Properties
Molecular Formula |
C12H24O6P2 |
|---|---|
Molecular Weight |
326.26 g/mol |
IUPAC Name |
butan-2-yloxy(1-diethoxyphosphorylbut-3-ynyl)phosphinic acid |
InChI |
InChI=1S/C12H24O6P2/c1-6-10-12(19(13,14)18-11(5)7-2)20(15,16-8-3)17-9-4/h1,11-12H,7-10H2,2-5H3,(H,13,14) |
InChI Key |
URJCZQJYFFJRLF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OP(=O)(C(CC#C)P(=O)(OCC)OCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


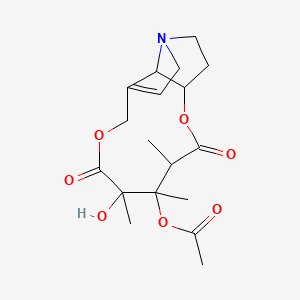

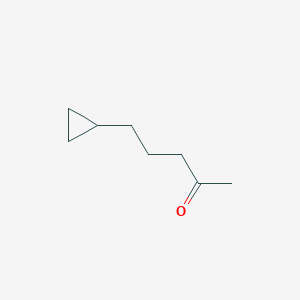
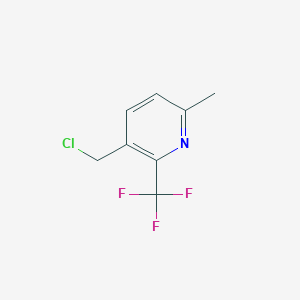
![4-Hydroxy-5,10-dimethyl-2,6,9,12-tetraoxa-17-azapentacyclo[12.5.1.14,8.08,10.017,20]henicos-14-ene-3,11-dione](/img/structure/B12107220.png)
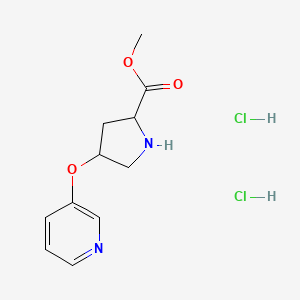
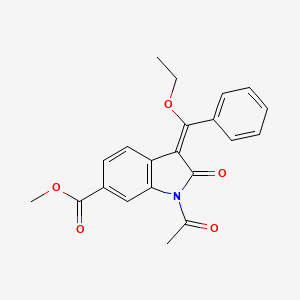
![N-[2-(trifluoromethoxy)ethyl]propan-1-amine;hydrochloride](/img/structure/B12107248.png)
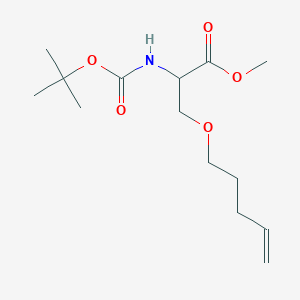
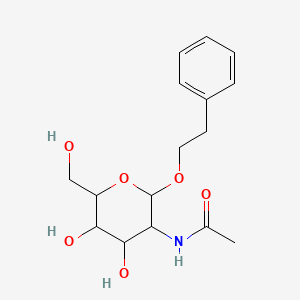
![L-Phenylalanine, N-[3-(4-hydroxy-3-Methoxyphenypropyl]-L-a-aspartyl-, 2-Methyl ester Suppliersl)](/img/structure/B12107264.png)



